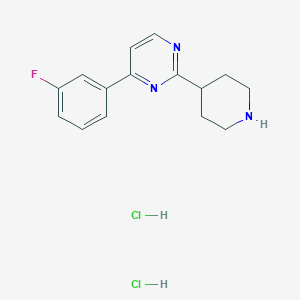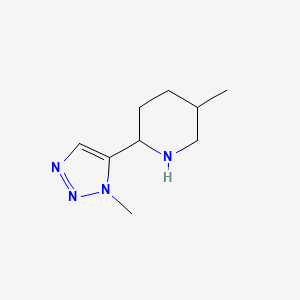
1-Bromo-2-propoxycyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-propoxycyclooctane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and they exhibit unique chemical properties due to this cyclic arrangement . The compound this compound features a bromine atom and a propoxy group attached to a cyclooctane ring, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Bromo-2-propoxycyclooctane can be achieved through several methods. One common approach involves the bromination of 2-propoxycyclooctane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
1-Bromo-2-propoxycyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxycyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and solvents like ethanol or acetone. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-2-propoxycyclooctane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-propoxycyclooctane involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-propoxycyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-methoxycyclooctane: Similar in structure but with a methoxy group instead of a propoxy group.
1-Bromo-2-ethoxycyclooctane: Features an ethoxy group, leading to different reactivity and properties.
2-Bromo-1-cyclopropylethanone: A smaller ring structure with different chemical behavior.
The uniqueness of this compound lies in its specific combination of a bromine atom and a propoxy group attached to a cyclooctane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-propoxycyclooctane |
InChI |
InChI=1S/C11H21BrO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI Key |
FUHWFAADWVVPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




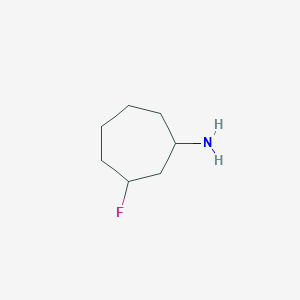
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)

![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13303409.png)

![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
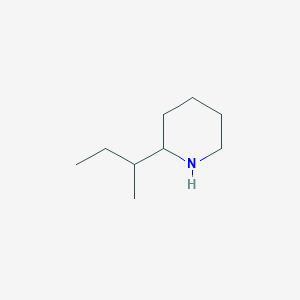
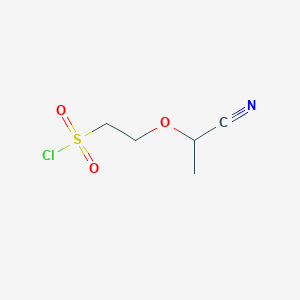
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)

